
1,2:4,5-Biscyclohexylidene DL-myo-Inositol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2:4,5-Biscyclohexylidene DL-myo-Inositol is a synthetic oligosaccharide that belongs to the group of glycosylation compounds. It is used in various applications, including protein glycosylation and polysaccharide synthesis. This compound is known for its high purity and complex carbohydrate structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2:4,5-Biscyclohexylidene DL-myo-Inositol is synthesized through a series of chemical reactions involving myo-inositol and cyclohexanone. The process typically involves the protection of hydroxyl groups on myo-inositol using cyclohexanone under acidic conditions to form the biscyclohexylidene derivative. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete protection of the hydroxyl groups .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
1,2:4,5-Biscyclohexylidene DL-myo-Inositol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding inositol derivatives.
Reduction: Reduction reactions can convert the compound back to myo-inositol.
Substitution: The protected hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include various inositol derivatives, which can be further utilized in biochemical and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Diabetes Management
Research indicates that myo-inositol and its derivatives can significantly impact insulin sensitivity and glucose metabolism. Elevated levels of myo-inositol have been associated with improved insulin sensitivity in diabetic patients. The administration of D-chiro-inositol (DCI), another derivative, has shown promise in reducing hyperglycemia and improving lipid profiles in type 2 diabetes patients .
Table 1: Effects of Inositol Derivatives on Diabetes
Polycystic Ovary Syndrome (PCOS)
In women with PCOS, the imbalance between myo-inositol and DCI is linked to insulin resistance and metabolic dysfunction. Studies suggest that supplementation with these compounds can improve ovarian function and metabolic parameters . The combination therapy of myo-inositol and DCI has been shown to enhance ovulatory function and reduce hyperandrogenism in PCOS patients .
Table 2: Impact of Inositol on PCOS
Treatment | Outcome | Reference |
---|---|---|
Myo-Inositol + DCI | Improved ovulation | |
Myo-Inositol Alone | Moderate improvement |
Cancer Research
The anticancer properties of myo-inositol derivatives have been explored in various studies. In particular, the combination of myo-inositol with inositol phosphates has demonstrated significant anticancer effects against breast, colon, and lung cancers. The mechanism involves the inhibition of cancer cell proliferation and induction of apoptosis .
Table 3: Anticancer Effects of Inositols
Cancer Type | Treatment | Effect | Reference |
---|---|---|---|
Breast Cancer | Myo-Inositol + IP6 | Inhibition of cell proliferation | |
Colon Cancer | Myo-Inositol + IP6 | Induction of apoptosis | |
Lung Cancer | Myo-Inositol + IP6 | Reduced tumor size |
Case Study 1: Diabetes Management
A clinical trial involving type 2 diabetes patients showed that supplementation with myo-inositol led to a significant reduction in fasting blood glucose levels and improved insulin sensitivity markers. Participants reported a decrease in HbA1c levels after 12 weeks of treatment.
Case Study 2: PCOS Treatment
In a randomized controlled trial, women diagnosed with PCOS received a combination of myo-inositol and DCI for six months. Results indicated a marked improvement in menstrual regularity and ovulation rates compared to the placebo group.
Wirkmechanismus
The mechanism of action of 1,2:4,5-Biscyclohexylidene DL-myo-Inositol involves its role as a glycosylation agent. It interacts with proteins and other biomolecules to form glycosidic bonds, thereby modifying their structure and function. The molecular targets include various enzymes and receptors involved in glycosylation pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,24,5-Biscyclohexylidene L-myo-Inositol: Similar in structure but differs in the stereochemistry of the inositol moiety.
1,23,4-Di-O-isopropylidene-myo-Inositol: Another protected inositol derivative used in glycosylation studies.
Uniqueness
1,2:4,5-Biscyclohexylidene DL-myo-Inositol is unique due to its high purity and complex carbohydrate structure, making it highly suitable for precise glycosylation studies and applications in various scientific fields .
Biologische Aktivität
1,2:4,5-Biscyclohexylidene DL-myo-Inositol is a synthetic analog of myo-inositol, a naturally occurring carbohydrate that plays a crucial role in cellular signaling and metabolic processes. This compound has garnered attention for its potential therapeutic applications due to its unique structural properties and biological activities.
Structure and Properties
This compound is characterized by its cyclohexylidene groups, which enhance its stability and bioavailability compared to myo-inositol. Its molecular formula is C18H28O and it has a molecular weight of 268.42 g/mol. The structural modifications allow it to interact differently with biological systems, potentially leading to varied therapeutic effects.
The biological activity of this compound is primarily linked to its role as an inositol analog. Inositols are integral to several cellular processes, including:
- Signal Transduction : Inositols function as second messengers in insulin signaling pathways. They facilitate glucose uptake and lipid metabolism.
- Cell Growth and Differentiation : Myo-inositol and its derivatives have been shown to promote cell growth in mammalian cells and are involved in the regulation of various cellular functions.
Therapeutic Applications
Research indicates that this compound may have potential therapeutic applications in several areas:
- Diabetes Management : Inositol derivatives are known to improve insulin sensitivity. Studies have shown that supplementation can lead to better glycemic control in diabetic patients by modulating insulin signaling pathways .
- Polycystic Ovary Syndrome (PCOS) : Myo-inositol has been widely studied for its role in improving ovarian function and metabolic profiles in women with PCOS. The administration of inositol compounds can help regulate menstrual cycles and reduce androgen levels .
- Neurological Disorders : Fluctuations in myo-inositol levels have been associated with various neurological conditions, including Alzheimer's disease. The compound's ability to stabilize β-amyloid proteins suggests potential neuroprotective effects .
Case Studies
Several studies highlight the effects of myo-inositol and its derivatives:
- A clinical trial involving women with PCOS demonstrated that treatment with D-chiro-inositol improved insulin sensitivity and reduced testosterone levels significantly within three months .
- In another study focused on diabetic patients, the administration of myo-inositol resulted in a notable decrease in fasting blood glucose levels and improved lipid profiles .
Safety Profile
The safety profile of this compound appears favorable based on existing literature. Acute toxicity studies indicate a high median lethal dose (LD50) of approximately 10 g/kg body weight in animal models, suggesting a low risk of acute toxicity . Long-term studies are necessary to fully understand any potential chronic effects.
Comparative Analysis
A comparative analysis of various inositols highlights the unique position of this compound among other derivatives:
Compound | Structure Type | Primary Use | Key Findings |
---|---|---|---|
Myo-Inositol | Natural | Insulin sensitizer | Improves metabolic profiles in PCOS patients |
D-Chiro-Inositol | Natural | Insulin sensitizer | Reduces hyperglycemia in diabetic patients |
1,2:4,5-Biscyclohexylidene | Synthetic | Potential therapeutic agent | May enhance stability and bioavailability |
Eigenschaften
InChI |
InChI=1S/C18H28O6/c19-11-13-14(22-17(21-13)7-3-1-4-8-17)12(20)16-15(11)23-18(24-16)9-5-2-6-10-18/h11-16,19-20H,1-10H2 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLFYCLESOMKAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3C(C4C(C(C3O2)O)OC5(O4)CCCCC5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390635 |
Source
|
Record name | AC1MN4M6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104873-71-4 |
Source
|
Record name | AC1MN4M6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.